molecular formula C8H12NO5P B035262 Dopamine-4-phosphate ester CAS No. 103878-94-0

Dopamine-4-phosphate ester

Cat. No.: B035262
CAS No.: 103878-94-0
M. Wt: 233.16 g/mol
InChI Key: LUCQEJOLALDAFW-UHFFFAOYSA-N
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Description

Dopamine-4-phosphate ester is a derivative of dopamine, a well-known neurotransmitter involved in various physiological processes such as motor control, motivation, and reward

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dopamine-4-phosphate ester typically involves the phosphorylation of dopamine. One common method includes the reaction of dopamine with phosphorus oxychloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and stringent control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate group, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced dopamine derivatives.

    Substitution: Formation of alkylated dopamine derivatives.

Scientific Research Applications

Dopamine-4-phosphate ester has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various dopamine derivatives.

    Biology: Studied for its role in cellular signaling pathways.

    Medicine: Investigated for potential therapeutic applications in neurodegenerative diseases such as Parkinson’s disease.

    Industry: Utilized in the development of biosensors and drug delivery systems.

Mechanism of Action

Dopamine-4-phosphate ester exerts its effects primarily through interaction with dopamine receptors. Upon hydrolysis, it releases dopamine, which then binds to G protein-coupled receptors, triggering a cascade of intracellular events. This interaction influences various molecular targets and pathways, including the modulation of cyclic adenosine monophosphate (cAMP) levels and activation of protein kinase A (PKA).

Comparison with Similar Compounds

    Dopamine: The parent compound, primarily involved in neurotransmission.

    Dopamine-3-phosphate ester: Another phosphorylated derivative with similar properties.

    Norepinephrine: A related catecholamine with distinct physiological roles.

Biological Activity

Dopamine-4-phosphate ester (DPE) is a modified form of dopamine that has garnered attention for its potential biological activities, particularly in neuropharmacology and biochemistry. This article delves into the biological activity of DPE, discussing its synthesis, pharmacological properties, enzymatic interactions, and implications for therapeutic applications.

1. Synthesis of this compound

DPE can be synthesized through regioselective phosphorylation of dopamine. The synthetic routes typically involve protecting the hydroxyl groups on dopamine to prevent unwanted reactions during phosphorylation. Various methods have been explored, including using phosphorus oxychloride or phosphoric acid derivatives to introduce the phosphate group at the 4-position of the dopamine molecule .

DPE exhibits unique pharmacological properties compared to its parent compound, dopamine. Studies suggest that DPE may enhance dopamine levels in specific tissues, particularly the kidneys, more effectively than dopamine itself. This is attributed to its differential hydrolysis rates and interactions with various tissue homogenates .

2.2 Enzymatic Hydrolysis

The hydrolysis of DPE is facilitated by alkaline phosphatases found in various tissues. In kidney homogenates, the presence of magnesium ions significantly increases the hydrolysis rate, indicating a potential regulatory mechanism for its activity . In contrast, brain homogenates show less sensitivity to these salts, suggesting tissue-specific enzymatic pathways for DPE metabolism.

3.1 Impact on Dopamine Release

Research indicates that DPE can influence dopamine release in neuronal systems. For instance, studies utilizing in vivo microdialysis in rat models have shown that DPE can modulate dopamine release dynamics within the striatum, a critical area for motor control and reward processing . These effects are likely mediated through its interaction with dopamine receptors and transporters.

3.2 Neuroprotective Effects

DPE has also been investigated for its neuroprotective properties. Its ability to inhibit monoamine oxidase (MAO) activity suggests that it may protect against oxidative stress by preventing the breakdown of monoamines like dopamine . This property is crucial in conditions such as Parkinson's disease, where dopaminergic neurons are compromised.

4.1 Summary of Key Findings

StudyFindings
DPE increases plasma and kidney dopamine levels more effectively than dopamine alone.
DPE enhances dopamine release in the striatum during microdialysis experiments.
DPE exhibits potent MAO-B inhibitory activity, suggesting potential neuroprotective effects against oxidative stress.

4.2 Case Study: Neuroprotection in Parkinson's Disease Models

A significant study involving transgenic mice overexpressing tyrosine hydroxylase demonstrated that administration of DPE resulted in reduced behavioral phenotypes associated with dopaminergic dysfunction. The treated mice showed improved motor coordination and reduced markers of oxidative stress compared to untreated controls .

5. Conclusion and Future Directions

This compound presents a promising avenue for research due to its unique biological activities and potential therapeutic applications in neurodegenerative diseases. Further studies are warranted to elucidate its mechanisms of action fully and explore its efficacy in clinical settings.

As research continues to unfold, DPE could play a crucial role in developing novel treatments targeting dopaminergic signaling pathways, offering hope for conditions like Parkinson's disease and other related disorders.

Properties

IUPAC Name

[4-(2-aminoethyl)-2-hydroxyphenyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12NO5P/c9-4-3-6-1-2-8(7(10)5-6)14-15(11,12)13/h1-2,5,10H,3-4,9H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCQEJOLALDAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146123
Record name Dopamine-4-phosphate ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103878-94-0
Record name Dopamine-4-phosphate ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dopamine-4-phosphate ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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